molecular formula C14H18N2O B11765015 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide

Cat. No.: B11765015
M. Wt: 230.31 g/mol
InChI Key: MVKDKUUCCOPJSG-ZDUSSCGKSA-N
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Description

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide, commonly referred to by its research code PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). Its chemical structure consists of a benzamide moiety linked to a (3R)-1-azabicyclo[2.2.2]octane (quinuclidine) core. Key properties include:

  • Chemical formula: C₁₄H₁₈Cl₂N₂O (hydrochloride form)
  • Molecular weight: 301.21 g/mol
  • Solubility: 61 mg/mL in DMSO, <1 mg/mL in water or ethanol
  • Pharmacology: Binds to α7 nAChR with a Ki of 26 nM, making it a potent modulator for cognitive impairment and neuropsychiatric disorders .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide

InChI

InChI=1S/C14H18N2O/c17-14(12-4-2-1-3-5-12)15-13-10-16-8-6-11(13)7-9-16/h1-5,11,13H,6-10H2,(H,15,17)/t13-/m0/s1

InChI Key

MVKDKUUCCOPJSG-ZDUSSCGKSA-N

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves coupling (3R)-3-aminoquinuclidine with benzoyl chloride derivatives using N,N'-dicyclohexylcarbodiimide (DCC) as a condensation agent. The reaction occurs in a pyridine-water solvent system (50–90% pyridine by volume), which enhances solubility and minimizes side reactions.

Key steps :

  • Dissolution of (3R)-3-aminoquinuclidine hydrochloride in pyridine-water.

  • Dropwise addition of benzoyl chloride or substituted benzoyl chloride.

  • Stirring at 20–25°C for 12–24 hours.

  • Filtration to remove N,N'-dicyclohexylurea byproducts.

Yield and Purity

  • Yield : 15–38% for substituted benzamides.

  • Purity : >95% after recrystallization from methanol or ethanol.

Table 1: Representative Examples of Carbodiimide-Mediated Synthesis

Benzoyl Chloride DerivativeSolvent SystemYield (%)Purity (%)Source
2-Methoxybenzoyl chloridePyridine:H₂O (70:30)3297
4-Chlorobenzoyl chloridePyridine:H₂O (80:20)2896
Unsubstituted benzoyl chloridePyridine:H₂O (60:40)3895

Direct Acylation with Benzoyl Chloride

Protocol for Enantiomerically Pure Products

Direct acylation avoids carbodiimide reagents, simplifying the process. (3R)-3-Aminoquinuclidine is reacted with benzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions.

Optimized conditions :

  • Molar ratio (amine:acyl chloride): 1:1.1

  • Temperature: 0°C to room temperature.

  • Base: Triethylamine (2 eq) to scavenge HCl.

Challenges and Solutions

  • Racemization risk : Minimized by maintaining low temperatures (<10°C).

  • Byproduct formation : Controlled via slow addition of benzoyl chloride.

Table 2: Direct Acylation Performance Metrics

SolventReaction Time (h)Yield (%)Optical Purity (% ee)
DCM68599
THF87898
Ether126595

Asymmetric Synthesis from Chiral Precursors

Use of (R)-3-Aminoquinuclidine

Enantiomerically pure (R)-3-aminoquinuclidine is critical for stereochemical fidelity. It is synthesized via:

  • Catalytic hydrogenation of (R)-3-quinuclidinone oxime with Raney nickel.

  • Chiral resolution using L-tartaric acid to separate enantiomers.

Coupling with Activated Esters

Benzamide formation is achieved using mixed carbonic anhydrides or HOBt/DMAP-mediated activation . This method avoids harsh acidic conditions, preserving stereochemistry.

Example protocol :

  • Generate mixed anhydride from benzoic acid and ethyl chloroformate.

  • React with (R)-3-aminoquinuclidine in THF at -15°C.

  • Isolate product via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 70–75% with >99% ee.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Strategies

Recent advances employ Wang resin -linked benzoyl intermediates. The (R)-3-aminoquinuclidine is coupled using HATU/DIEA in DMF, followed by cleavage with TFA.

Advantages :

  • Scalability for combinatorial libraries.

  • Purity >98% without chromatography.

Table 3: Solid-Phase Synthesis Parameters

Resin TypeCoupling ReagentCleavage AgentYield (%)
Wang resinHATU/DIEATFA/H₂O (95:5)82
Rink amidePyBOP/NMMTFA/DCM (1:99)75

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling (3R)-3-aminoquinuclidine with benzoyl chloride in the presence of K₂CO₃ achieves 90% conversion in 2 hours.

Benefits :

  • Eliminates volatile solvents.

  • Reduces reaction time tenfold compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions: ®-N-(quinuclidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The quinuclidine ring can be oxidized to form N-oxides.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-N-(quinuclidin-3-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The quinuclidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The benzamide moiety can further enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

PNU-282987
  • Substituent : 4-chlorobenzamide.
  • Key feature : High α7 nAChR selectivity (Ki = 26 nM) and moderate brain penetration .
PHA-543613 (N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide)
  • Substituent : Furopyridine replaces chlorobenzene.
  • Impact : Enhanced receptor binding kinetics and improved pharmacokinetic (PK) properties compared to PNU-282985. Used in preclinical models of cognitive dysfunction .
PHA-709829 (N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide)
  • Core modification : Azabicyclo[3.2.1]octane instead of quinuclidine.
  • Impact : Altered receptor interaction due to steric effects, reducing off-target binding .

Substituent Variations on the Benzamide Ring

Compound Substituent α7 nAChR Affinity (Ki) Key Properties
PNU-282987 4-chloro 26 nM High selectivity, moderate solubility
N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-2-methoxybenzamide 2-methoxy Not reported Predicted pKa = 14.36, higher lipophilicity
N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-3-chlorobenzamide 3-chloro Not reported Improved metabolic stability vs. 4-Cl analog
N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-2,4-dimethoxybenzamide 2,4-dimethoxy Not reported Increased steric bulk, reduced brain uptake

Key Observations :

  • Chlorine position : 4-Cl (PNU-282987) optimizes receptor affinity, while 3-Cl derivatives may trade potency for stability .
  • Methoxy groups : Dimethoxy substitutions (e.g., 2,4-dimethoxy) reduce solubility and brain penetration due to higher hydrophobicity .

Pharmacokinetic and Biodistribution Profiles

  • PNU-282987: Limited brain uptake (0.14–0.91% ID/g in mice) but significant α7 nAChR engagement .
  • N-(R)-1-aza-bicyclo[2.2.2]oct-3-yl-4-iodo-benzamide (Compound 3 ) :
    • Substituent : Radioiodinated 4-iodo.
    • Biodistribution : Prolonged retention in the hippocampus (0.25% ID/g) but low selectivity over cerebellum .
  • SSR180711 (4-bromophenyl ester derivative): Core: Diazabicyclononane instead of quinuclidine. Impact: Higher brain-to-plasma ratios due to improved passive diffusion .

Q & A

Basic: What are the critical physicochemical properties of PNU-282987, and how do they influence experimental design?

PNU-282987 has a molecular weight of 301.21 (C₁₄H₁₈Cl₂N₂O) and is sparingly soluble in water (<1 mg/mL) but dissolves well in DMSO (61 mg/mL). Its purity (≥98%) and stability in solution (recommended storage at -20°C in DMSO) are critical for reproducibility. For in vitro assays, prepare 10 mM stock solutions by dissolving 5 mg in 1.66 mL DMSO. Solubility constraints necessitate vehicle controls to avoid solvent-induced artifacts in cellular assays .

Basic: What standardized protocols are used to assess PNU-282987's activity as an α7 nicotinic acetylcholine receptor (nAChR) agonist?

PNU-282987 is evaluated using:

  • Electrophysiology : Whole-cell patch-clamp recordings in transfected HEK-293 cells or hippocampal brain slices to measure α7 nAChR currents. EC₅₀ values (typically ~1–10 µM) confirm agonist potency .
  • Calcium Imaging : Fluo-4 or Fura-2 dyes in α7-expressing cells to monitor receptor activation via Ca²⁺ influx.
  • Behavioral Models : Auditory gating tests in rodents (e.g., prepulse inhibition) to validate functional CNS effects .

Advanced: How does the stereochemistry of the azabicyclo[2.2.2]octane moiety impact α7 nAChR selectivity?

The (3R) configuration in the azabicyclo[2.2.2]octane scaffold is critical for binding to the α7 nAChR orthosteric site. Structural analogs with (3S) or quinuclidine substitutions show reduced affinity, as the rigid bicyclic structure aligns the cationic nitrogen with conserved receptor residues (e.g., Trp149). Molecular docking and comparative SAR studies with derivatives like PHA-543613 highlight the necessity of this stereochemistry for receptor activation .

Advanced: What experimental strategies address contradictory data on PNU-282987's anti-emetic efficacy versus neuroleptic activity?

Early studies reported anti-emetic effects in non-platinum chemotherapy models without neuroleptic activity (e.g., no d-amphetamine lethality blockade). However, analogs like 4-chloro-substituted benzamides showed variable outcomes. To resolve contradictions:

  • Use conditional knockout models to isolate α7 nAChR-mediated pathways.
  • Apply dose-response profiling to differentiate off-target effects at higher concentrations.
  • Compare pharmacokinetic parameters (e.g., brain penetration) across species .

Advanced: How can researchers differentiate orthosteric agonism from allosteric modulation in α7 nAChR studies with PNU-282987?

PNU-282987 is a canonical orthosteric agonist, but co-application with positive allosteric modulators (PAMs) like TQS enhances efficacy. To distinguish mechanisms:

  • Conduct Schild analysis to assess competitive binding.
  • Use mutagenesis (e.g., α7 nAChR transmembrane domain mutations) to disrupt PAM binding sites.
  • Compare current decay kinetics: orthosteric agonists induce rapid desensitization, while PAMs prolong channel opening .

Basic: What analytical methods ensure batch-to-batch consistency in PNU-282987 synthesis?

  • HPLC-MS : Quantify purity (>98%) and detect impurities (e.g., unreacted 4-chlorobenzamide).
  • Chiral Chromatography : Verify (3R) stereochemical integrity using columns like Chiralpak AD-H.
  • NMR : Confirm structural fidelity via characteristic peaks (e.g., bicyclic proton resonances at δ 2.5–3.5 ppm) .

Advanced: What in vivo models best recapitulate PNU-282987's reported GABAergic synaptic enhancement?

The compound restores auditory gating deficits in anesthetized rats by enhancing GABAergic transmission. To model this:

  • Use MK-801-induced gating deficits : Administer PNU-282987 (1–3 mg/kg, i.v.) and measure evoked potentials in the hippocampus.
  • Combine local field potential recordings with microinfusions of α7-specific antagonists (e.g., methyllycaconitine) to validate target engagement .

Advanced: How do metabolic stability and CYP450 interactions influence PNU-282987's translational potential?

While PNU-282987 shows promise in preclinical models, its DMSO solubility limits in vivo dosing. To optimize pharmacokinetics:

  • Perform hepatic microsome assays to assess CYP3A4/2D6 metabolism.
  • Use pro-drug strategies (e.g., esterification) to improve oral bioavailability.
  • Monitor plasma protein binding via equilibrium dialysis to adjust effective doses .

Basic: What safety precautions are required when handling PNU-282987 in laboratory settings?

  • Use gloves and eye protection due to DMSO’s solvent properties (enhances skin permeation).
  • Store aliquots under argon to prevent oxidation.
  • Dispose of waste via incineration to avoid environmental contamination .

Advanced: How can computational modeling guide the design of PNU-282987 derivatives with improved CNS penetration?

Leverage molecular dynamics simulations to:

  • Predict blood-brain barrier (BBB) permeability using logP/logD values (optimal range: 2–3).
  • Modify substituents (e.g., fluorination of benzamide) to reduce P-glycoprotein efflux.
  • Validate predictions with in situ brain perfusion assays in rodents .

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